4-(Dichloromethyl)benzoic acid

Acid dissociation constant Substituent effect pH-dependent partitioning

4-(Dichloromethyl)benzoic acid (CAS 5278-91-1), also referred to as α,α-dichloro-p-toluic acid or p-(dichloromethyl)benzoic acid, is a para-substituted benzoic acid derivative bearing a geminal dichloromethyl (–CHCl₂) group at the 4-position. This white crystalline solid (mp 76–78 °C) possesses a molecular formula of C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 5278-91-1
Cat. No. B1627677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dichloromethyl)benzoic acid
CAS5278-91-1
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(Cl)Cl)C(=O)O
InChIInChI=1S/C8H6Cl2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12)
InChIKeyZBWFBZYDFGYXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dichloromethyl)benzoic Acid (CAS 5278-91-1): Physicochemical Profile and Procurement-Relevant Identity


4-(Dichloromethyl)benzoic acid (CAS 5278-91-1), also referred to as α,α-dichloro-p-toluic acid or p-(dichloromethyl)benzoic acid, is a para-substituted benzoic acid derivative bearing a geminal dichloromethyl (–CHCl₂) group at the 4-position . This white crystalline solid (mp 76–78 °C) possesses a molecular formula of C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol . The compound is registered in the FDA Global Substance Registration System (GSRS) under the Unique Ingredient Identifier VU5RAQ3K9H, confirming its recognized status in pharmaceutical regulatory frameworks [1]. Its structural identity places it within a series of chlorinated toluic acid derivatives that includes 4-methylbenzoic acid (p-toluic acid, the parent precursor), 4-(chloromethyl)benzoic acid (the mono-chlorinated analog), 4-(trichloromethyl)benzoic acid (the fully chlorinated analog), and 4-formylbenzoic acid (the hydrolytic oxidation product).

Why 4-(Dichloromethyl)benzoic Acid Cannot Be Replaced by Its Closest Analogs: The Dichloromethyl Differentiation Problem


The 4-(dichloromethyl) substituent occupies a unique position among para-substituted benzoic acid derivatives, creating a property profile that no single analog replicates. The geminal dichloromethyl group exerts an electron-withdrawing inductive effect that is intermediate between monochloromethyl (–CH₂Cl) and trichloromethyl (–CCl₃), yielding a predicted pKa of 3.88 that is stronger than benzoic acid (pKa 4.2) yet weaker than 4-formylbenzoic acid (pKa 3.77) . Critically, the –CHCl₂ moiety functions as a latent aldehyde: it undergoes hydrolysis to yield 4-formylbenzoic acid (4-carboxybenzaldehyde), a reactivity pathway unavailable to the –CH₃, –CH₂Cl, or –CCl₃ analogs [1]. Furthermore, this compound has been specifically designated as Tranexamic Acid Impurity 19 (also Impurity 15) within pharmaceutical impurity profiling frameworks, meaning its identity and traceability are codified in ANDA/regulatory contexts in ways that structurally similar but non-identical compounds are not . Substituting 4-(chloromethyl)benzoic acid, 4-methylbenzoic acid, or 4-formylbenzoic acid for this compound would alter acidity, lipophilicity, reactivity, and regulatory recognition simultaneously—each deviation carrying consequences for synthetic outcomes, analytical method validity, or regulatory compliance.

Quantitative Differentiation Evidence: 4-(Dichloromethyl)benzoic Acid vs. Closest Analogs


Evidence Item 1 — Enhanced Acidity (pKa): 4-(Dichloromethyl)benzoic Acid vs. Benzoic Acid, 4-Methylbenzoic Acid, and 4-(Chloromethyl)benzoic Acid

4-(Dichloromethyl)benzoic acid exhibits a predicted pKa of 3.88±0.10, reflecting the electron-withdrawing inductive effect (–I) of the geminal dichloromethyl group . This represents a ΔpKa of –0.32 relative to unsubstituted benzoic acid (pKa 4.2) and –0.48 relative to 4-methylbenzoic acid (pKa 4.36, experimental at 25 °C), both of which bear electron-donating or weakly electron-withdrawing para substituents . Critically, it is also 0.23 pKa units more acidic than 4-(chloromethyl)benzoic acid (predicted pKa 4.11±0.10), demonstrating that the second chlorine atom on the benzylic carbon further enhances acidity beyond the monochlorinated analog . The compound is 0.11 pKa units less acidic than 4-formylbenzoic acid (pKa 3.77 at 25 °C), positioning it between the chloromethyl and formyl analogs in the acidity hierarchy .

Acid dissociation constant Substituent effect pH-dependent partitioning

Evidence Item 2 — Elevated Lipophilicity (LogP): 4-(Dichloromethyl)benzoic Acid vs. Benzoic Acid and 4-Methylbenzoic Acid

The introduction of the geminal dichloromethyl group substantially increases lipophilicity. 4-(Dichloromethyl)benzoic acid has a calculated LogP of 2.86 (XLogP3 ≈ 3.0) , compared to benzoic acid with an experimental LogP of approximately 1.87 and 4-methylbenzoic acid (p-toluic acid) with an experimental LogP of 2.27 [1]. This represents a ΔLogP of approximately +1.0 versus benzoic acid and +0.6 versus 4-methylbenzoic acid, corresponding to roughly a 4- to 10-fold increase in organic/aqueous partition coefficient per log unit. The elevated LogP arises from the combined hydrophobic contribution of the two chlorine atoms on the benzylic carbon and correlates with the compound's reported insolubility in water and solubility in organic solvents .

Lipophilicity Partition coefficient Membrane permeability

Evidence Item 3 — Latent Aldehyde Reactivity: The Dichloromethyl Group as a Protected Formyl Synthon vs. 4-(Chloromethyl)benzoic Acid

A defining chemical feature of 4-(dichloromethyl)benzoic acid is that the –CHCl₂ group can be hydrolyzed directly to a formyl (–CHO) group, yielding 4-formylbenzoic acid (4-carboxybenzaldehyde), a valuable intermediate in pharmaceutical and agrochemical synthesis [1]. This transformation is generically described in US Patent 5,347,054, which teaches the hydrolysis of dichloromethyl-substituted benzenes to aromatic aldehydes using aqueous zinc salt solutions at 70–160 °C [1]. In contrast, 4-(chloromethyl)benzoic acid (–CH₂Cl) cannot undergo direct hydrolysis to the aldehyde; its conversion to 4-formylbenzoic acid requires a two-step sequence (e.g., nucleophilic displacement to the hydroxymethyl intermediate followed by oxidation), introducing additional synthetic steps, reagents, and purification burdens. 4-Methylbenzoic acid requires harsh oxidation conditions (e.g., Co/Mn-catalyzed air oxidation at elevated temperature and pressure) to achieve the same transformation [2]. The dichloromethyl compound thus functions as a latent or protected aldehyde equivalent that can be unveiled under relatively mild hydrolytic conditions, a reactivity mode absent in its monochloromethyl, methyl, and trichloromethyl analogs.

Hydrolysis Aldehyde synthesis Protecting group strategy

Evidence Item 4 — Regulatory Identity: Tranexamic Acid Impurity 19 Reference Standard vs. Non-Codified Analogs

4-(Dichloromethyl)benzoic acid is specifically codified as Tranexamic Acid Impurity 19 (also designated as Tranexamic Acid Impurity 15) within pharmaceutical impurity reference standard catalogs . Multiple regulatory-focused vendors supply this compound with full characterization data packages—including Certificates of Analysis (COA), HPLC, NMR, and MS data—meeting requirements for Abbreviated New Drug Application (ANDA) submissions, Drug Master File (DMF) filings, and GMP-compliant quality control [1]. The ChemWhat database explicitly notes that this product can be provided with traceability against pharmacopeial standards (USP or EP) based on feasibility [2]. In contrast, analogs such as 4-(chloromethyl)benzoic acid and 4-(trichloromethyl)benzoic acid are not listed as designated impurities for Tranexamic Acid in the same regulatory frameworks. This codified identity means that for analytical scientists developing impurity profiling methods for Tranexamic Acid drug products, 4-(dichloromethyl)benzoic acid is the required reference material—not an optional analog.

Pharmaceutical impurity Reference standard ANDA submission

Evidence Item 5 — Physical Form and Handling Differentiation: Melting Point of 4-(Dichloromethyl)benzoic Acid vs. 4-(Chloromethyl)benzoic Acid and 4-Methylbenzoic Acid

4-(Dichloromethyl)benzoic acid has a reported melting point of 76–78 °C, which is drastically lower than that of 4-(chloromethyl)benzoic acid (mp 201–202 °C, literature) and 4-methylbenzoic acid (mp 180–181 °C) [1]. This Δmp of approximately –124 °C versus the monochloromethyl analog and –103 °C versus the methyl analog reflects the disruption of crystal lattice packing by the bulky, asymmetrical –CHCl₂ group compared to the more symmetrical –CH₂Cl or –CH₃ substituents. The lower melting point of the dichloromethyl derivative has practical implications: it can be handled as a low-melting crystalline solid that may be purified by techniques unsuitable for high-melting analogs (e.g., melt crystallization), and its thermal behavior during differential scanning calorimetry (DSC) analysis provides a distinct thermogram for identity confirmation in quality control workflows. Conversely, the high melting point of 4-(chloromethyl)benzoic acid (201–202 °C) near its decomposition range complicates melt-based processing.

Melting point Crystallinity Purification

Optimal Procurement and Application Scenarios for 4-(Dichloromethyl)benzoic Acid (CAS 5278-91-1)


Scenario 1 — Tranexamic Acid ANDA Impurity Profiling and Method Validation

When developing or validating an HPLC/LC-MS method for Tranexamic Acid drug product impurity profiling under ANDA or DMF requirements, 4-(dichloromethyl)benzoic acid must be procured as the designated Tranexamic Acid Impurity 19 reference standard. Its codified regulatory identity , availability with full characterization data packages (COA, NMR, MS, HPLC) [1], and optional traceability to USP or EP pharmacopeial standards [2] make it the only acceptable material for system suitability testing, relative response factor determination, and method specificity demonstration. Substituting 4-(chloromethyl)benzoic acid or any non-designated analog would render the analytical method non-compliant with regulatory expectations.

Scenario 2 — Synthetic Route Scoping to 4-Formylbenzoic Acid (4-Carboxybenzaldehyde)

For process chemists evaluating routes to 4-formylbenzoic acid—a key intermediate in pharmaceutical and agrochemical synthesis—4-(dichloromethyl)benzoic acid offers a one-step hydrolytic unveiling of the aldehyde function via the patented ZnX₂-catalyzed hydrolysis at 70–160 °C [3]. This compares favorably against the two-step sequence required from 4-(chloromethyl)benzoic acid (nucleophilic displacement then oxidation) and the catalytic air oxidation required from 4-methylbenzoic acid. The lower melting point (76–78 °C) also facilitates melt-based processing and purification .

Scenario 3 — pH-Dependent Extraction and Chromatographic Method Development

In analytical laboratories developing reversed-phase HPLC or liquid-liquid extraction methods for benzoic acid derivative mixtures, the intermediate pKa of 3.88 and elevated LogP of 2.86 of 4-(dichloromethyl)benzoic acid provide a distinct retention and partitioning window that separates it from both less acidic/lipophilic analogs (benzoic acid, 4-methylbenzoic acid) and more acidic/polar analogs (4-formylbenzoic acid). This predictable chromatographic behavior, combined with its availability as a characterized reference standard, makes it valuable for method development and column qualification protocols.

Scenario 4 — Selective Functionalization via Intermediate Ring Deactivation

For medicinal chemists performing electrophilic aromatic substitution on para-substituted benzoic acid scaffolds, the dichloromethyl group provides an intermediate level of ring deactivation—stronger than –CH₃ or –CH₂Cl but weaker than –CHO or –NO₂—allowing controlled further functionalization without excessive deactivation that would preclude subsequent transformations [3]. This intermediate reactivity profile is particularly useful when a temporary deactivating group is needed that can later be hydrolytically converted to the synthetically versatile formyl functionality.

Quote Request

Request a Quote for 4-(Dichloromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.